2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate
Description
2-(4-Chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a synthetic ester featuring a 4-chlorophenyl ketone group linked to an ethyloxycarbonyl moiety, which is further esterified with a butanoate chain substituted at the 3-position by a 3,5-dimethylpyrazole heterocycle. Its synthesis likely involves esterification of 2-(4-chlorophenyl)-2-oxoethanol with 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, analogous to methods for related esters described in crystallographic studies .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(3,5-dimethylpyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-8-12(2)20(19-11)13(3)9-17(22)23-10-16(21)14-4-6-15(18)7-5-14/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZDFWSBPRXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)OCC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones, catalyzed by vitamin B1 . This reaction is characterized by high yields and simple operation, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the synthesis of pyrazole derivatives can be scaled up using microwave-assisted reactions or heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times and improved yields, making them efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Employed in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in Plasmodium species, thereby disrupting the folate pathway essential for parasite survival . Additionally, molecular docking studies have revealed its binding affinity to various protein targets, justifying its pharmacological activities .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Key Properties
Electronic and Steric Effects
- Pyrazole vs. Benzoate Backbone: The target’s pyrazole-substituted butanoate introduces nitrogen lone pairs, enabling hydrogen bonding and altering electronic distribution compared to benzoate analogs. For instance, trifluoromethyl groups (Compound 33) strongly withdraw electrons, while pyrazole’s aromaticity may delocalize charge .
- Substituent Position : Ortho-substituents (e.g., 2-Cl in Compound 34) induce steric hindrance, distorting molecular conformation. In contrast, the target’s 3,5-dimethylpyrazole is para-substituted, minimizing steric clashes .
Computational Insights
Density functional theory (DFT) studies on Compound 34 revealed a HOMO-LUMO gap of 4.5 eV, consistent with experimental data. Similar methodologies (e.g., B3LYP/6-31G* level) could predict the target compound’s electronic properties, leveraging exact-exchange functionals for accuracy .
Crystallographic Data
Crystallographic analyses (using SHELX software) for benzoate derivatives (e.g., Compounds 33–37) show bond lengths of 1.74–1.79 Å for C=O esters. The target’s pyrazole ring may exhibit shorter C–N bonds (~1.33 Å), as seen in pyrazole-containing structures .
Biological Activity
The compound 2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure contains a chlorophenyl group and a pyrazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the 4-chlorophenyl and pyrazole groups exhibit significant anticancer properties. For instance, a related compound, 4j , was screened against glioblastoma cell lines and demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is often implicated in oncogenic signaling pathways in gliomas. The inhibition of this kinase correlated with reduced cell viability in cancerous cells while showing low cytotoxicity towards non-cancerous cells .
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (μM) | Effect on Glioma Cells |
|---|---|---|---|
| 4j | AKT2 | 12 | Significant inhibition |
| AKT1 | 14 | Moderate inhibition |
The findings suggest that compounds similar to This compound may also possess similar inhibitory effects on key kinases involved in cancer progression.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Related studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways. For example, CDMPO , a compound related to those with the chlorophenyl group, was found to significantly reduce nitric oxide production in LPS-stimulated microglial cells and protect dopaminergic neurons from neurotoxicity . This suggests that the target compound may also exhibit neuroprotective effects through similar mechanisms.
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Mechanism of Action | Result |
|---|---|---|
| CDMPO | Inhibition of NF-κB pathway | Reduced NO production |
| Suppression of iNOS and COX-2 | Decreased inflammatory markers |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions. For instance, the synthesis and evaluation of pyrano[2,3-c]pyrazoles have shown promising results against glioma cell lines, indicating that modifications to the pyrazole ring can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
